molecular formula C20H13NO4S B2403511 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate CAS No. 618391-68-7

3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate

Cat. No.: B2403511
CAS No.: 618391-68-7
M. Wt: 363.39
InChI Key: SNGJEOBORHKBJO-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic compounds that have a benzene ring fused to a thiazole ring . They have been found in various marine and terrestrial natural compounds and are widely used due to their high pharmaceutical and biological activity . They play an important role in medicinal chemistry and exhibit a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, and as inhibitors of several enzymes .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3] oxazin-4-one were synthesized as the precursor substrates .


Molecular Structure Analysis

The molecular structure of benzothiazole compounds can be corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives can be complex and varied. For example, Sahoo and co-workers synthesized a variety of new analogues of 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione by combining 1,3,4-oxadiazole and benzo[d]thiazole via Mannich reaction under conventional heating and improved microwave irradiations .

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and cancer cell proliferation. It has also been shown to have neuroprotective effects, as well as the ability to enhance wound healing and bone regeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate in lab experiments is its ability to inhibit various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for the study of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate. One direction is the development of novel derivatives and analogs of this compound with improved pharmacological properties and reduced toxicity. Another direction is the evaluation of this compound in preclinical and clinical studies for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the development of novel drug delivery systems and formulations for this compound may also be explored.

Synthesis Methods

The synthesis of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate involves the reaction of 2-oxo-2H-chromene-7-carboxylic acid with cyclopropanecarbonyl chloride and 2-aminobenzothiazole in the presence of a base. The resulting product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.

Safety and Hazards

The safety and hazards associated with benzothiazole compounds can vary depending on their specific structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds for detailed safety information .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO4S/c22-19(11-5-6-11)24-13-8-7-12-9-14(20(23)25-16(12)10-13)18-21-15-3-1-2-4-17(15)26-18/h1-4,7-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGJEOBORHKBJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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